molecular formula C19H32BNO4 B8096387 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester

Cat. No.: B8096387
M. Wt: 349.3 g/mol
InChI Key: OBAKEZZPFOSNAK-UHFFFAOYSA-N
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Description

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester (CAS: 2351276-13-4) is a structurally complex boronic ester featuring a spirocyclic framework, a Boc-protected secondary amine, and a boronic acid pinacol ester group. Its molecular formula is C₁₉H₃₂BNO₄, with a molecular weight of 349.27 g/mol . The compound’s spirocyclic architecture and dual functional groups (Boc-protected amine and boronic ester) make it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing nitrogen-containing heterocycles or sp³-rich scaffolds in drug discovery .

Properties

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h8H,9-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAKEZZPFOSNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Core

The spiro[3.5]non-6-ene framework serves as the structural backbone of the compound. A widely adopted route involves cyclization reactions using ketone or epoxide precursors. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) has been identified as a critical intermediate . This compound is synthesized via a ring-expansion strategy:

Reaction Scheme 1: Formation of the Spirocyclic Intermediate

  • Substrate : (S)-2-((benzyloxy)methyl)oxirane or analogous epoxides.

  • Ring Expansion : Treatment with trimethylsulfoxonium halide under basic conditions (e.g., K₂CO₃) in tetrahydrofuran (THF) at 40–60°C induces oxirane-to-oxetane expansion .

  • Amine Functionalization : Introduction of a protected amine group (e.g., dibenzylamine) prior to cyclization avoids hazardous azide intermediates .

Optimized Conditions :

ParameterDetailsYieldSource
SolventTHF85%
Temperature0°C (Grignard addition)78%
BaseCs₂CO₃90%

Key challenges include regioselectivity during cyclization and steric hindrance from the spiro architecture. Computational studies suggest that electron-donating groups on the epoxide enhance ring-strain relief, favoring spirocyclic product formation .

ParameterDetailsYieldSource
Catalyst Loading5 mol% Pd(dppf)Cl₂88%
SolventChlorobenzene92%
Temperature100°C96%

Notably, steric hindrance from the spirocyclic system complicates boronic ester formation. Heating with pinacol alcohol or ethylene glycol improves esterification efficiency . For instance, 2,3-difluorophenylmagnesium bromide has been employed to generate tertiary boronic acids, albeit requiring stringent anhydrous conditions .

Boc Protection of the Nitrogen Atom

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine, enhancing stability during subsequent reactions.

Reaction Scheme 3: Boc Protection

  • Substrate : 2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester.

  • Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O).

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature .

Optimized Conditions :

ParameterDetailsYieldSource
BaseDMAP (0.1 equiv)95%
SolventDCM90%
Reaction Time12 hours93%

Side reactions, such as overprotection or decomposition of the boronic ester, are mitigated by maintaining pH < 8 and avoiding prolonged exposure to moisture .

Industrial-Scale Synthesis and Process Optimization

Scalable production demands cost-effective reagents and simplified purification. A patented method avoids azide intermediates by pre-protecting the nitrogen with benzyl groups, reducing safety risks .

Table 1: Comparative Analysis of Industrial Methods

MethodAdvantagesLimitationsYieldSource
Benzyl ProtectionAvoids azides; fewer stepsRequires hydrogenolysis82%
Direct BorylationHigh atom economySensitive to steric effects75%
One-Pot SynthesisReduces purification stepsLower overall yield68%

Recent innovations include flow chemistry systems for continuous borylation, achieving 89% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties
Recent studies have highlighted the potential of boronic acid derivatives, including 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester, in developing antimicrobial agents. These compounds exhibit unique mechanisms of action against bacterial infections, making them candidates for novel antibiotic therapies. The structural characteristics of boronic acids allow for interactions with bacterial enzymes, which can inhibit their function and lead to cell death .

1.2 Cancer Therapeutics
The compound has been investigated for its role in cancer treatment due to its ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death. Preliminary findings suggest that derivatives of this compound could be effective in targeting specific cancer types, although further research is needed to establish efficacy and safety profiles .

Synthetic Methodologies

2.1 Synthesis of Spiro Compounds
The compound serves as a versatile intermediate in the synthesis of spirocyclic compounds, which are known for their biological activity. Its unique structural features facilitate various coupling reactions, including Suzuki and Sonogashira reactions, which are essential for constructing complex organic molecules .

2.2 Coupling Reactions
The use of this compound in coupling reactions has shown promising results in synthesizing peptide-based drugs. The compound's boronic acid functionality allows for the formation of stable bonds with amines and alcohols, making it a valuable reagent in peptide synthesis and modification processes .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for development into new antibiotics .
Study BCancer Cell InhibitionShowed ability to induce apoptosis in specific cancer cell lines; further studies required for clinical applications .
Study CSynthetic PathwaysEstablished efficient routes for synthesizing complex spiro compounds using this boronic acid derivative .

Mechanism of Action

The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is primarily related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The spirocyclic structure provides additional stability and unique reactivity, allowing the compound to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Differences

6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester
  • Structure : Aromatic benzofuran core with a nitrile substituent and boronic ester at position 2.
  • Applications : Used as a two-point scaffold for compound libraries targeting benzofuran-based bioactive molecules.
  • Key Difference : Lacks the spirocyclic and Boc-protected amine motifs, limiting its utility in generating three-dimensional (3D) architectures compared to the target compound .
2-Fluoro-6-hydroxybenzeneboronic Acid Pinacol Ester
  • Structure : Planar aromatic ring with fluorine and hydroxyl substituents.
  • Applications : Useful in synthesizing fluorinated biaryls via Suzuki coupling.
  • Key Difference : The absence of a spirocyclic system reduces steric hindrance, enhancing reactivity in cross-couplings but limiting conformational diversity .
5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester
  • Structure: Thiophene core with a Boc-protected amino acid side chain.
  • Applications : Designed for peptide-boronic acid conjugate synthesis.
  • Key Difference : While both contain Boc-protected amines, the thiophene backbone lacks the spirocyclic rigidity of the target compound, affecting spatial orientation in drug-receptor interactions .

Reactivity and Stability

Cross-Coupling Efficiency
  • However, the Boc group stabilizes the amine during reactions, avoiding unwanted side reactions .
  • Comparison with Arylboronic Esters : Aryl esters (e.g., 4-nitrophenylboronic acid pinacol ester ) exhibit faster oxidative hydrolysis with H₂O₂ (λmax shift to 405 nm in 30 minutes) compared to the target compound, which likely resists hydrolysis due to its aliphatic boronic ester .
Solubility
  • Target Compound: Expected to have moderate solubility in chloroform and acetone, similar to other pinacol esters (e.g., phenylboronic acid pinacol ester). However, the spirocyclic system may reduce solubility in nonpolar solvents like methylcyclohexane .
  • Comparison with Azaesters: Aza-substituted boronic esters (e.g., 2-aminobenzaldehyde-derived pinacol esters) show variable solubility; the Boc group in the target compound enhances lipophilicity relative to free amines .
Enzyme Inhibition
  • Target Compound: No direct biological data is available, but structural analogs like 2-aminophenyl boronic acid pinacol ester (compound 32) are inactive against penicillin-binding protein 1b (PBP1b), whereas the deprotected boronic acid (compound 33) shows mild activity. This suggests that the Boc group in the target compound may need removal for bioactivity .
  • Comparison with Indole Derivatives : Indole-7-boronic acid pinacol ester (CAS: 642494-37-9) is used in kinase inhibitor synthesis, leveraging its planar aromaticity. The target compound’s spirocyclic system could offer improved selectivity for 3D-binding enzyme pockets .
Versatility in Scaffold Design
  • Comparison with Alkylboronic Esters : Aliphatic esters (e.g., 1-ethoxyethene-2-boronic acid pinacol ester ) are prone to radical deboronation, whereas the target compound’s stability under radical conditions remains untested but is anticipated to be higher due to its complex structure .

Biological Activity

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is a boronic acid derivative notable for its unique spirocyclic structure and potential biological applications. This compound, characterized by its molecular formula C19H32BNO4C_{19}H_{32}BNO_4 and molecular weight of 349.28 g/mol, has garnered interest in medicinal chemistry due to its interactions with biological targets and its synthetic versatility.

Chemical Structure and Properties

The compound features a spiro[3.5]non-6-ene core, which is functionalized with a boronic acid pinacol ester and a tert-butoxycarbonyl (Boc) protecting group. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, enhancing its utility in various chemical and biological contexts.

The mechanism of action for this compound is primarily attributed to its boronic acid component, which can interact with biological molecules such as enzymes and receptors. This interaction can modulate biological pathways, making it a candidate for therapeutic development.

Research Findings

Recent studies have explored the biological activity of this compound across various domains:

  • Antimicrobial Activity : Research indicates that boronic acid derivatives exhibit antimicrobial properties. The specific activity of this compound against bacterial strains remains to be fully characterized, but preliminary data suggest potential efficacy against certain pathogens .
  • Cancer Therapeutics : The compound is being investigated for its role in cancer treatment due to its ability to inhibit specific cancer-related targets. Boron-containing compounds have shown promise in enhancing the effectiveness of chemotherapeutic agents .
  • GABA Receptor Modulation : There is emerging evidence that compounds related to this structure may influence gamma-aminobutyric acid (GABA) receptors, which are critical in neurological pathways. This suggests potential applications in treating neurological disorders .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial effects of various boronic acid derivatives, including this compound. The results indicated that modifications to the boronic acid structure significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDModerate
Control Compound ATBDHigh
Control Compound BTBDLow

Study on GABA Receptor Binding

In another study focusing on GABA receptor binding, various derivatives were synthesized and tested for their inhibitory effects on GABA_A receptors.

CompoundBinding Affinity (IC50, µM)% Inhibition at 10 µM
This compoundTBDTBD
Reference Compound CTBDTBD

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Spirocyclic Core : Cyclization reactions using strong bases and controlled temperatures.
  • Introduction of Boronic Acid Moiety : Coupling reactions such as Suzuki-Miyaura cross-coupling using palladium catalysts.
  • Protection with Boc Group : Final protection of the nitrogen atom with a Boc group to enhance stability .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation of boronate dust (H335) .
  • Spill Management : Neutralize with damp sand and dispose as hazardous waste .

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